4-Keto Retinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Keto Retinamide is a synthetic derivative of retinoic acid, a compound related to vitamin A.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 4-Keto Retinamide can be synthesized through selective O-acylation and N-acylation processes. These reactions involve the use of aminophenol derivatives and retinoic acid without protection . The synthesis typically involves the formation of retinoyl chloride from all-trans retinoic acid (ATRA), followed by acylation at the carboxy moiety .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using the aforementioned chemical reactions. The process may include purification steps to ensure the compound’s quality and efficacy for research and medical applications.
Analyse Chemischer Reaktionen
Types of Reactions: 4-Keto Retinamide undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones.
Reduction: Reduction of ketones to alcohols.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used reducing agents.
Substitution: Halogenation reactions often use reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield various ketone derivatives, while reduction can produce alcohol derivatives .
Wissenschaftliche Forschungsanwendungen
4-Keto Retinamide has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying retinoid chemistry.
Biology: Investigated for its role in cell differentiation and apoptosis, particularly in cancer cells.
Medicine: Explored for its potential in cancer treatment, especially in inducing apoptosis in cancer cells.
Industry: Utilized in the development of new pharmaceuticals and therapeutic agents.
Wirkmechanismus
4-Keto Retinamide exerts its effects through both retinoid-receptor-dependent and independent mechanisms. It binds to retinoic acid receptors (RARs) and modulates gene expression, leading to cell growth regulation and apoptosis . Additionally, it induces apoptosis through the accumulation of reactive oxygen species (ROS) and ceramide, which disrupts cellular functions and leads to cell death .
Vergleich Mit ähnlichen Verbindungen
N-(4-Hydroxyphenyl)retinamide (4-HPR): A synthetic retinoid with similar applications in cancer treatment.
N-(4-Methoxyphenyl)retinamide (MPR): Another retinoid derivative with distinct biological activities.
All-trans Retinoic Acid (ATRA): A naturally occurring retinoid with broader receptor activation and higher toxicity.
Uniqueness: 4-Keto Retinamide is unique due to its selective binding to specific retinoic acid receptors and its ability to induce apoptosis through multiple pathways. This makes it a promising candidate for targeted cancer therapies with potentially fewer side effects compared to other retinoids .
Eigenschaften
Molekularformel |
C20H27NO2 |
---|---|
Molekulargewicht |
313.4 g/mol |
IUPAC-Name |
(2Z,4Z,6E,8Z)-3,7-dimethyl-9-(2,6,6-trimethyl-3-oxocyclohexen-1-yl)nona-2,4,6,8-tetraenamide |
InChI |
InChI=1S/C20H27NO2/c1-14(7-6-8-15(2)13-19(21)23)9-10-17-16(3)18(22)11-12-20(17,4)5/h6-10,13H,11-12H2,1-5H3,(H2,21,23)/b8-6-,10-9-,14-7+,15-13- |
InChI-Schlüssel |
UZXXUVCTFYIVPT-XIBCHNJYSA-N |
Isomerische SMILES |
CC1=C(C(CCC1=O)(C)C)/C=C\C(=C\C=C/C(=C\C(=O)N)/C)\C |
Kanonische SMILES |
CC1=C(C(CCC1=O)(C)C)C=CC(=CC=CC(=CC(=O)N)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.